Cas no 1369362-36-6 (6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid)

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid
- 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
-
- インチ: 1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14)
- InChIKey: ZTBRMAQMEWGQHX-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C=C2)CC(C(O)=O)C1
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120510-5.0g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 5.0g |
$3147.0 | 2023-02-15 | |
Enamine | EN300-120510-0.1g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 0.1g |
$376.0 | 2023-02-15 | |
TRC | B438870-10mg |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM241044-1g |
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 97% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-120510-0.05g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 0.05g |
$252.0 | 2023-02-15 | |
Enamine | EN300-120510-2.5g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 2.5g |
$2127.0 | 2023-02-15 | |
Enamine | EN300-120510-250mg |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 90.0% | 250mg |
$538.0 | 2023-10-03 | |
1PlusChem | 1P01A3OC-500mg |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 500mg |
$867.00 | 2025-03-04 | |
1PlusChem | 1P01A3OC-10g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 10g |
$5831.00 | 2023-12-22 | |
Aaron | AR01A3WO-10g |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
1369362-36-6 | 95% | 10g |
$6443.00 | 2023-12-16 |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 関連文献
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acidに関する追加情報
Research Brief on 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid (CAS: 1369362-36-6): Recent Advances and Applications
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6) is a fluorinated tetrahydroquinoline derivative that has garnered significant attention in the field of medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The study revealed that fluorination at the 6-position enhances the compound's binding affinity to GABAA receptors, making it a promising candidate for treating anxiety and epilepsy. The researchers employed a multi-step synthetic route involving palladium-catalyzed C-F bond formation, achieving a high yield of 78% with excellent enantioselectivity.
In the realm of antimicrobial research, a 2024 Bioorganic & Medicinal Chemistry Letters paper reported that derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study identified that the carboxylic acid moiety plays a critical role in disrupting bacterial cell wall synthesis, while the fluorine atom improves metabolic stability. These findings suggest potential applications in addressing antibiotic-resistant infections.
Another significant advancement comes from a 2023 ACS Chemical Biology study, which investigated the compound's role as an inhibitor of histone deacetylases (HDACs). The research team found that 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives selectively inhibit HDAC6, a promising target for cancer therapy. Molecular docking studies revealed that the fluorine atom forms key hydrophobic interactions with the enzyme's active site, enhancing inhibitory potency by 3-fold compared to non-fluorinated analogs.
Recent patent filings (WO2023124567, 2023) have also highlighted industrial applications of this compound, particularly in the development of positron emission tomography (PET) tracers. The fluorine-18 labeled version of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has shown excellent blood-brain barrier penetration and retention in preclinical models, suggesting utility in neuroimaging for Alzheimer's disease.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives. A 2024 review in Expert Opinion on Drug Discovery noted that while fluorination improves metabolic stability, it can sometimes reduce solubility. Current research efforts are focusing on prodrug strategies and formulation approaches to address this limitation.
In conclusion, 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6) represents a multifaceted scaffold with diverse therapeutic potential. The compound's unique combination of fluorine substitution and tetrahydroquinoline core continues to inspire innovative drug design across multiple therapeutic areas. Future research directions likely include expanded structure-activity relationship studies and clinical translation of the most promising derivatives.
1369362-36-6 (6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid) Related Products
- 1314696-34-8(2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid)
- 2172075-97-5(2-({2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}oxy)propanoic acid)
- 13734-29-7(BOC-LYS(TOS)-OH DCHA)
- 1523347-10-5(3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile)
- 1795274-05-3(3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid methyl ester)
- 501104-83-2(5-(dimethylcarbamoyl)oxynaphthalen-1-yl N,N-dimethylcarbamate)
- 946262-56-2(1-(4-methylphenyl)-6-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2137737-46-1(3-(2-Azidoethyl)-3-ethyloxetane)
- 1049773-81-0(N-[4-(methylthio)benzyl]ethanamine hydrochloride)
- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)




